

# A Comparative Guide to In Silico Docking of Piperic Acid Analogs

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## Compound of Interest

Compound Name: Piperic acid

Cat. No.: B1678433

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This guide provides a comparative analysis of molecular docking studies performed on **piperic acid** analogs targeting various key proteins implicated in a range of diseases. The information is compiled from several in silico studies to offer a comprehensive overview of the binding affinities and interaction patterns of these compounds. This guide is intended to aid researchers in the fields of computational chemistry, pharmacology, and drug discovery.

## Comparative Docking Performance of Piperic Acid Analogs

Molecular docking simulations have been instrumental in predicting the binding conformations and affinities of **piperic acid** derivatives against several important biological targets. The data presented below summarizes the docking scores of various analogs, offering a comparative look at their potential inhibitory activities.

Target Protein	PDB ID	Piperic Acid Analog	Docking Software	Docking Score (kcal/mol)	Reference Study
Bacterial DNA Gyrase	5CDP	Substituted Piperic Acid Derivative (BC 28)	Glide (Schrödinger)	-8.580	
Bacterial DNA Gyrase	5CDP	Substituted Piperic Acid Derivative (BC 32)	Glide (Schrödinger)	-9.753	
Bacterial DNA Gyrase	5CDP	Substituted Piperic Acid Derivative (BC 33)	Glide (Schrödinger)	-8.813	
Acetylcholine sterase	4EY7	Piperic Acid	Not Specified	Not Specified	
Acetylcholine sterase	4EY7	Piperic Ester	Not Specified	Not Specified	
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)	4HJO	3-piperoylindole (3-PI)	AutoDock Vina	-8.7	
Akt1 Kinase Domain	2UZS	Piperine Analog-2 (pip2)	AutoDock Vina	-6.0	
Cyclooxygenase-2 (COX-2)	1CX2	Asarinine	AutoDock Vina (PyRx)	-10.0	

- To cite this document: BenchChem. [A Comparative Guide to In Silico Docking of Piperic Acid Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678433#comparative-docking-studies-of-piperic-acid-analogs]

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